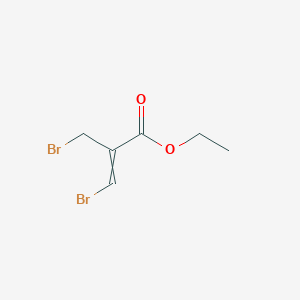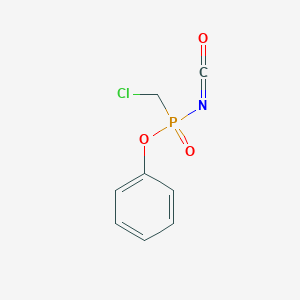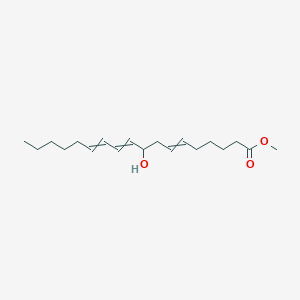
Methyl 9-hydroxyoctadeca-6,10,12-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-hydroxyoctadeca-6,10,12-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derivative of 9-hydroxyoctadeca-6,10,12-trienoic acid This compound is characterized by the presence of multiple double bonds and a hydroxyl group, making it a polyunsaturated fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxyoctadeca-6,10,12-trienoate typically involves the esterification of 9-hydroxyoctadeca-6,10,12-trienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters by hydrogenation, which involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 9-oxo-octadeca-6,10,12-trienoate.
Reduction: Formation of methyl octadecanoate.
Substitution: Formation of 9-chloro-octadeca-6,10,12-trienoate.
科学的研究の応用
Methyl 9-hydroxyoctadeca-6,10,12-trienoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of polyunsaturated fatty acid esters.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Methyl 9-hydroxyoctadeca-6,10,12-trienoate involves its interaction with cellular pathways related to oxidative stress and inflammation. The hydroxyl group and double bonds in its structure allow it to scavenge free radicals and reduce oxidative damage. It may also modulate the activity of enzymes involved in inflammatory responses, thereby exerting its anti-inflammatory effects.
類似化合物との比較
- Methyl 9-hydroxyoctadeca-10,12-dienoate
- Methyl 9-hydroxyoctadeca-6,12-dienoate
- Methyl 9-hydroxyoctadeca-6,10-dienoate
Comparison: Methyl 9-hydroxyoctadeca-6,10,12-trienoate is unique due to the presence of three conjugated double bonds, which significantly influence its chemical reactivity and biological activity In comparison, similar compounds with fewer double bonds may exhibit different reactivity patterns and biological effects
特性
CAS番号 |
155326-31-1 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
methyl 9-hydroxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9-10,12-13,15,18,20H,3-6,8,11,14,16-17H2,1-2H3 |
InChIキー |
FGLZGYITSVXAFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
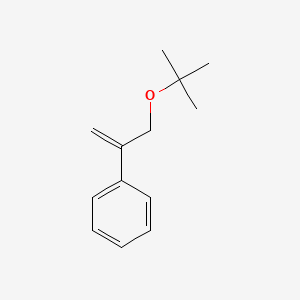
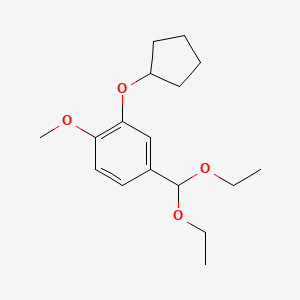
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)

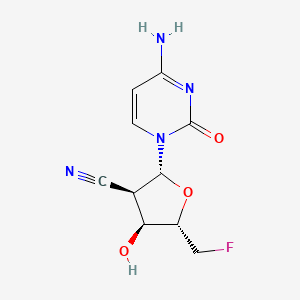
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
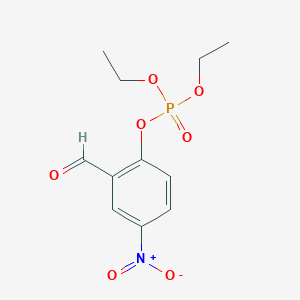
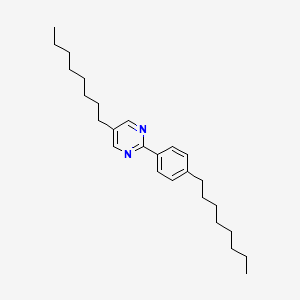
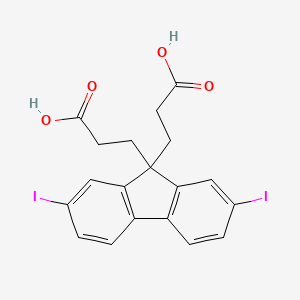
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
